L-Homocitrulline is derived from lysine, particularly under conditions where carbamylation occurs, such as inflammation or renal failure. The presence of elevated levels of homocitrulline in biological fluids can indicate metabolic disturbances, particularly in conditions like hyperornithinemia-hyperammonemia-homocitrullinuria syndrome and lysinuric protein intolerance. It has been detected in urine samples of individuals with urea cycle disorders, highlighting its relevance in clinical diagnostics .
L-Homocitrulline falls under the category of amino acids, specifically classified as a modified amino acid due to its formation through post-translational modifications of lysine residues. It is also categorized as a non-protein amino acid since it does not participate in the formation of proteins but serves important metabolic functions .
The synthesis of L-homocitrulline hydrochloride can be achieved through several methods:
The general procedure for synthesizing L-homocitrulline involves:
L-Homocitrulline participates in various biochemical reactions, primarily involving:
The formation of L-homocitrulline from lysine involves:
The mechanism by which L-homocitrulline exerts its effects primarily revolves around its role as a precursor for L-arginine synthesis and its involvement in nitrogen metabolism. In conditions such as inflammation or renal failure, elevated levels of homocitrulline are indicative of increased protein carbamylation, which can affect various cellular processes.
Research indicates that during renal failure, increased levels of urea lead to enhanced carbamylation reactions, resulting in higher concentrations of homocitrulline and potentially impacting immune responses by modulating T-cell activation .
Relevant data include:
L-Homocitrulline has several scientific applications:
Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome (OMIM #238970) represents a clinically heterogeneous autosomal recessive disorder of the urea cycle and ornithine degradation pathway caused by mutations in the SLC25A15 gene [1]. This gene encodes ORNT1 (ornithine mitochondrial transporter 1), a critical inner mitochondrial membrane transporter responsible for shuttling ornithine into the mitochondrial matrix where it participates in urea cycle reactions. When ORNT1 function is compromised, cytosolic ornithine accumulates (hyperornithinemia), leading to a functional deficiency in ornithine availability within mitochondria. This transport defect creates a biochemical bottleneck at the second urea cycle enzyme, ornithine transcarbamylase (OTC), despite OTC itself being structurally normal [1].
The pathognomonic biochemical triad of HHH syndrome includes:
The mechanism of homocitrulline formation in HHH syndrome involves mitochondrial carbamoyl phosphate (CP) accumulation due to impaired ornithine transport. When mitochondrial ornithine concentrations are insufficient, CP cannot be effectively consumed by OTC in the transcarbamylation reaction. This excess CP then non-enzymatically carbamylates lysine residues, forming homocitrulline that subsequently appears in urine [1] [5]. Notably, the degree of homocitrullinuria can vary depending on protein intake and metabolic control, with some well-managed patients showing minimal excretion [1].
Table 1: Characteristic Biochemical Findings in HHH Syndrome at Diagnosis by Age Group
Parameter | Neonatal (0-1 mo) | Infantile (1-12 mo) | Childhood (1-12 yr) | Adolescent/Adult (>12 yr) |
---|---|---|---|---|
Plasma Ammonia (μmol/L) | ||||
Median | 300 | 173 | 120 | 117 |
Range | 111-1300 | 49-2300 | 25-532 | 18-250 |
Plasma Ornithine (μmol/L) | 200-1915 (persistent elevation, rarely normalizes with treatment) | |||
Urinary Homocitrulline | Present (may be subtle in neonates) | Consistently elevated | Variable with metabolic control | May be absent with protein restriction |
Clinical presentations vary significantly, with approximately 8% of patients presenting neonatally with acute hyperammonemic crisis (lethargy, vomiting, seizures), while 92% manifest later with chronic neurocognitive deficits, acute hyperammonemic episodes triggered by catabolic stressors, or chronic liver dysfunction [1]. Neurological deterioration may progress despite metabolic control, suggesting potential neurotoxic effects of chronic mild hyperammonemia or accumulated metabolites beyond ammonia itself. Unlike other urea cycle disorders, liver transplantation does not fully correct the extrahepatic manifestations of HHH syndrome due to the ubiquitous expression of the mitochondrial transporter [1].
The molecular pathogenesis of HHH syndrome centers on impaired ornithine transport across the inner mitochondrial membrane. ORNT1, encoded by SLC25A15, functions as a proton symporter, utilizing the electrochemical gradient to drive ornithine import into mitochondria [1]. Over 30 pathogenic mutations in SLC25A15 have been identified, including missense, nonsense, and splicing variants, which disrupt transporter function through various mechanisms: improper protein folding, impaired substrate binding, defective mitochondrial targeting, or reduced stability [1].
The functional consequences of ORNT1 deficiency create a unique metabolic scenario:
This "pseudodeficiency" of OTC occurs despite normal OTC enzyme levels and structure. The biochemical phenotype closely resembles partial OTC deficiency, but with the distinguishing feature of hyperornithinemia and homocitrullinuria [1]. Notably, homocitrulline itself does not appear to contribute directly to toxicity but serves as a sensitive biomarker of mitochondrial CP accumulation.
The metabolic consequences extend beyond ammonia accumulation:
Beyond its diagnostic significance in HHH syndrome, homocitrulline serves as a valuable biomarker for several inherited metabolic disorders characterized by dysfunctional amino acid transport or urea cycle perturbations. Its detection in biological fluids provides insight into underlying biochemical disturbances involving mitochondrial nitrogen handling.
Lysinuric Protein Intolerance (LPI) (OMIM #222700), caused by mutations in SLC7A7 (encoding the y⁺LAT1 cationic amino acid transporter), demonstrates homocitrullinuria as a secondary phenomenon. In LPI, impaired renal and intestinal transport of dibasic amino acids (lysine, arginine, ornithine) leads to reduced urea cycle intermediates. This creates a functional limitation in urea cycle capacity, resulting in postprandial hyperammonemia after protein ingestion. The hyperexcretion of homocitrulline in LPI, as reported in a Malaysian patient with a novel SLC7A7 mutation (p.Gly79Arg), occurs through similar mechanisms as HHH syndrome: carbamoyl phosphate accumulation and subsequent carbamylation of free lysine [3]. This case highlighted homocitrulline as an unexpected prominent urinary peak, emphasizing its role as a diagnostic clue when classical amino acid abnormalities (plasma dibasic amino acid deficiencies) are present.
Expanding Diagnostic Applications:
Table 2: Diagnostic Significance of Homocitrulline in Inborn Errors of Metabolism
Disorder | Gene Defect | Primary Metabolic Disturbance | Role of Homocitrulline | Differentiating Features |
---|---|---|---|---|
HHH Syndrome | SLC25A15 | Mitochondrial ornithine transport defect | Pathognomonic biomarker; direct product of CP-lysine reaction | Hyperornithinemia + homocitrullinuria + hyperammonemia |
Lysinuric Protein Intolerance (LPI) | SLC7A7 | Cationic amino acid transport defect | Secondary biomarker from CP accumulation | Plasma lysine/arginine/ornithine DECREASED; massive urinary lysine |
Renal Failure | N/A | Urea accumulation → cyanate formation | Marker of protein carbamylation | Elevated BUN/creatinine; generalized aminoaciduria |
NAFLD/NASH | N/A | Mitochondrial dysfunction | Potential disease severity marker | Elevated in serum metabolomic studies; associated with lipid metabolism alterations [6] |
Emerging Research Applications:
The analytical detection of homocitrulline has advanced significantly with modern chromatographic techniques. Novel LC-MS/MS methods enable quantitation of underivatized free amino acids, including homocitrulline, in both plasma and urine within 15-minute runs, improving diagnostic efficiency for inborn errors of metabolism [8]. These technological advances enhance our ability to detect subtle abnormalities in homocitrulline metabolism across various clinical contexts.
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: